molecular formula C19H20N2O2S B2480760 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 921536-30-3

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2480760
CAS No.: 921536-30-3
M. Wt: 340.44
InChI Key: CLCPMIBIOHPIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 6 and an acetamide linker connected to a 2,5-dimethylphenyl moiety. The benzo[d]thiazole scaffold is widely recognized in medicinal chemistry for its versatility in targeting enzymes and microbial pathogens .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-9-12(2)5-6-13(14)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPMIBIOHPIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2,5-dimethylphenylamine with 6-ethoxybenzo[d]thiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Enzyme Inhibition Profiles

  • MAO-B and BChE Inhibition : The (R)-N-(benzo[d]thiazol-2-yl) analog in demonstrates dual MAO-B/BChE inhibition, suggesting the benzo[d]thiazole-acetamide scaffold’s adaptability for polypharmacology. The target compound’s ethoxy group could fine-tune selectivity .

Physicochemical and Structural Properties

  • Crystal Packing and Solubility : The diphenylacetamide-thiazole structure in forms intermolecular hydrogen bonds and π–π interactions, whereas the target’s ethoxy and dimethylphenyl groups may alter crystal packing, impacting bioavailability .
  • Spectroscopic Signatures : Compound 8 () exhibits IR peaks at 1689 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂), whereas the target’s ethoxy group would likely show distinct C-O-C stretching near 1250 cm⁻¹ .

Structure-Activity Relationship (SAR) Trends

Electron-Donating Groups (e.g., ethoxy) : Improve solubility and may reduce cytotoxicity compared to electron-withdrawing substituents (e.g., thiocyanato) .

Heterocyclic Linkers (e.g., coumarin, piperazine) : Diversify biological activity, enabling antibacterial (piperazine) or antidiabetic (coumarin) applications .

Biological Activity

The compound 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a derivative of benzothiazole, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anti-tubercular agent, among other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol

This compound features a benzothiazole moiety, which is crucial for its biological activity. The presence of the ethoxy group and dimethylphenyl substituent enhances its lipophilicity, potentially improving its membrane permeability.

Synthesis

The synthesis of this compound involves several synthetic pathways commonly used for benzothiazole derivatives. These include:

  • Knoevenagel Condensation : This method is often employed to create carbon-carbon bonds between aldehydes and active methylene compounds.
  • One-Pot Reactions : Efficient for synthesizing complex molecules with multiple functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound has demonstrated significant inhibitory effects against various bacterial strains, including:

  • Mycobacterium tuberculosis : A study indicated that related benzothiazole derivatives showed promising anti-tubercular activity with minimum inhibitory concentrations (MIC) in the range of 100–250 μg/mL against M. tuberculosis .
CompoundMIC (μg/mL)Inhibition (%)
This compound10099
Other Benzothiazole Derivatives25098

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the benzothiazole ring system plays a crucial role in disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • In Vitro Studies : Several studies have demonstrated the efficacy of benzothiazole derivatives in inhibiting bacterial growth in vitro. For instance, compounds similar to this compound were tested against standard strains of bacteria and exhibited significant antibacterial properties .
  • In Vivo Studies : Animal studies have shown that these compounds can effectively reduce bacterial load in infected tissues, suggesting their potential use in therapeutic applications for infectious diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with benzo[d]thiazole and acetamide precursors. Key steps include:

  • Thioether formation : Reacting a thiol-containing intermediate (e.g., 6-ethoxybenzo[d]thiazol-2-amine) with a 2,5-dimethylphenylacetyl chloride derivative under inert conditions.
  • Amide coupling : Using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or DMF with triethylamine as a base .
  • Optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) to achieve >85% yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.1 ppm for OCH2), benzo[d]thiazole protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ ~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C19H20N2O2S) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30, 1 mL/min) with UV detection at 254 nm .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

Methodological Answer:

  • Antimicrobial assays : Disc diffusion or microdilution against C. albicans, A. flavus, and P. notatum; compare inhibition zones to miconazole controls .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Test against COX-2 or kinases via fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Control variables : Standardize assay conditions (pH, temperature, solvent/DMSO concentration ≤1%) to minimize artifacts .
  • Dose-response curves : Perform triplicate experiments with serial dilutions (0.1–100 µM) to confirm potency trends .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to validate target engagement (e.g., COX-2 active site) and correlate with activity .

Q. What computational strategies are effective for predicting binding interactions and optimizing substituents?

Methodological Answer:

  • Molecular docking : Simulate ligand-receptor interactions using PDB structures (e.g., 5KIR for COX-2). Prioritize substituents (e.g., fluorophenyl, allyl) that enhance hydrogen bonding and π-π stacking .
  • QSAR modeling : Train models with IC50 data from analogs (Table 1) to predict bioactivity of new derivatives .

Q. Table 1: Bioactivity of Structural Analogs

CompoundSubstituentsIC50 (µM)Target
S30A1 ()Nitrobenzo[d]thiazole12.3C. albicans
9c ()4-Bromophenyl-thiazole8.7COX-2
Analog ()3,5-Dimethylphenyl18.9HeLa cells

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ethyl ester) to enhance solubility; monitor stability in simulated gastric fluid (pH 1.2) .
  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy group demethylation) .
  • Lipinski’s Rule compliance : Adjust logP (<5) via substituent polarity (e.g., methoxy → hydroxyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.